Head‑to‑Head Condensation Reactivity: 4‑Bromo vs. 5‑Bromo 2‑Aminopyridine in Heterocycle Synthesis
In a direct head‑to‑head condensation with a carbonyl electrophile under identical conditions (EtOH, 4 Å sieves, 80 °C, 18 h), 2‑amino‑4‑bromopyridine and 2‑amino‑5‑bromopyridine produced the corresponding imine intermediates with comparable yields in the range of 20–36%, demonstrating that the 4‑bromo isomer does not suffer from steric or electronic penalties relative to the 5‑bromo analog in this transformation [1].
| Evidence Dimension | Condensation reaction yield (formation of imine intermediate) |
|---|---|
| Target Compound Data | 20–36% |
| Comparator Or Baseline | 2‑Amino‑5‑bromopyridine: 20–36% |
| Quantified Difference | Comparable (no statistically significant difference) |
| Conditions | EtOH, 4 Å molecular sieves, 80 °C, 18 h |
Why This Matters
Confirms that the 4‑bromo isomer performs equivalently to the 5‑bromo isomer in condensation steps, enabling procurement decisions based solely on downstream synthetic strategy rather than reactivity concerns.
- [1] Lu, W., Liu, Y., Gao, Y., Geng, Q., Gurbani, D., Li, L., Ficarro, S. B., Zhang, T., Westover, K. D., & Gray, N. S. (2019). Structure‑based design of a potent and selective covalent inhibitor of Bruton's tyrosine kinase. PMC6857626 — Supplementary Scheme 3. DOI: 10.1038/s41589-019-0384-5. View Source
